[(1-methylcyclopentyl)methyl]hydrazine dihydrochloride
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Overview
Description
[(1-methylcyclopentyl)methyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol . It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a cyclopentyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methylcyclopentyl)methyl]hydrazine dihydrochloride typically involves the reaction of 1-methylcyclopentylmethyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
[(1-methylcyclopentyl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .
Scientific Research Applications
[(1-methylcyclopentyl)methyl]hydrazine dihydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of [(1-methylcyclopentyl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect metabolic processes .
Comparison with Similar Compounds
Similar Compounds
[(1-methylcyclopentyl)methyl]hydrazine: Similar structure but without the dihydrochloride salt form.
Cyclopentylmethylhydrazine: Lacks the methyl group on the cyclopentyl ring.
Methylhydrazine: A simpler hydrazine derivative without the cyclopentyl ring.
Uniqueness
[(1-methylcyclopentyl)methyl]hydrazine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopentyl ring and the hydrazine group allows for diverse applications and interactions that are not observed with simpler hydrazine derivatives .
Properties
CAS No. |
1803595-22-3 |
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Molecular Formula |
C7H18Cl2N2 |
Molecular Weight |
201.13 g/mol |
IUPAC Name |
(1-methylcyclopentyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(6-9-8)4-2-3-5-7;;/h9H,2-6,8H2,1H3;2*1H |
InChI Key |
HWKDOEFQWADRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CNN.Cl.Cl |
Purity |
91 |
Origin of Product |
United States |
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